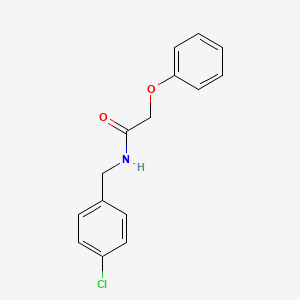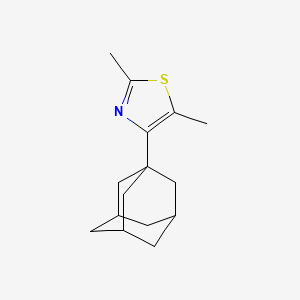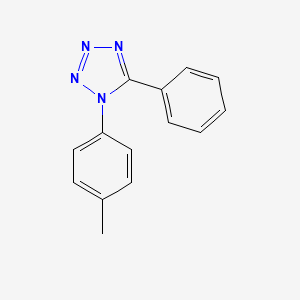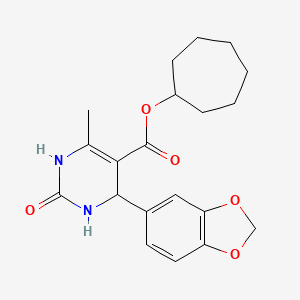
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C25H28N2O3 and a molecular weight of 404.50142 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. One known mechanism is the inhibition of translation elongation factor 2 (PfEF2), which disrupts protein synthesis in target cells . This mechanism is particularly relevant in the context of its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: This compound differs in the position of the methoxy groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C25H28N2O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-29-18-13-14-20(24(15-18)30-2)23-16-21(19-11-7-8-12-22(19)27-23)25(28)26-17-9-5-3-4-6-10-17/h7-8,11-17H,3-6,9-10H2,1-2H3,(H,26,28) |
InChI Key |
LMNOGGDBLYKKLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11118071.png)

![4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11118092.png)


![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11118111.png)
![N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B11118115.png)
![2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11118117.png)


methanone](/img/structure/B11118142.png)
methanone](/img/structure/B11118147.png)
![2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11118158.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11118173.png)
